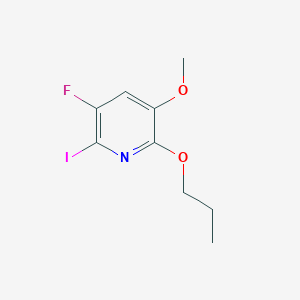

3-Fluoro-2-iodo-5-methoxy-6-propoxypyridine

Descripción

3-Fluoro-2-iodo-5-methoxy-6-propoxypyridine is a heterocyclic aromatic compound that contains fluorine, iodine, methoxy, and propoxy substituents on a pyridine ring

Propiedades

Fórmula molecular |

C9H11FINO2 |

|---|---|

Peso molecular |

311.09 g/mol |

Nombre IUPAC |

3-fluoro-2-iodo-5-methoxy-6-propoxypyridine |

InChI |

InChI=1S/C9H11FINO2/c1-3-4-14-9-7(13-2)5-6(10)8(11)12-9/h5H,3-4H2,1-2H3 |

Clave InChI |

XHALWWIVTPEFFM-UHFFFAOYSA-N |

SMILES canónico |

CCCOC1=NC(=C(C=C1OC)F)I |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-iodo-5-methoxy-6-propoxypyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common approach includes the following steps:

Fluorination: Introduction of the fluorine atom at the 3-position of the pyridine ring using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Iodination: Introduction of the iodine atom at the 2-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS).

Methoxylation: Introduction of the methoxy group at the 5-position using methanol and a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Propoxylation: Introduction of the propoxy group at the 6-position using propanol and a base.

Industrial Production Methods

Industrial production of 3-Fluoro-2-iodo-5-methoxy-6-propoxypyridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-2-iodo-5-methoxy-6-propoxypyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms (fluorine and iodine).

Oxidation and Reduction: The methoxy and propoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

Coupling Reactions: The iodine atom can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Electrophilic Substitution: Iodine monochloride (ICl), N-iodosuccinimide (NIS).

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Coupling: Palladium catalysts (Pd(PPh3)4), boronic acids.

Major Products Formed

Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Coupling: Formation of biaryl or other coupled products.

Aplicaciones Científicas De Investigación

3-Fluoro-2-iodo-5-methoxy-6-propoxypyridine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Research: The compound can be used in the study of biological pathways and molecular interactions.

Mecanismo De Acción

The mechanism of action of 3-Fluoro-2-iodo-5-methoxy-6-propoxypyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of fluorine and iodine atoms can enhance binding affinity and selectivity towards specific targets.

Comparación Con Compuestos Similares

Similar Compounds

2-Fluoro-3-methoxybenzaldehyde: Similar in structure but lacks the iodine and propoxy groups.

3-Chloro-2-fluoro-6-iodo-5-methylphenol: Contains similar halogen substituents but differs in the aromatic ring structure.

Uniqueness

3-Fluoro-2-iodo-5-methoxy-6-propoxypyridine is unique due to the combination of fluorine, iodine, methoxy, and propoxy substituents on a pyridine ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Actividad Biológica

3-Fluoro-2-iodo-5-methoxy-6-propoxypyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for therapeutic applications.

Synthesis

The synthesis of 3-Fluoro-2-iodo-5-methoxy-6-propoxypyridine involves the reaction of various precursors under controlled conditions. One notable method includes the coupling of this compound with boronic acids at elevated temperatures, which leads to the formation of derivatives with enhanced biological activity. The detailed synthetic pathway and conditions can be found in patent literature, which outlines specific methodologies for achieving high yields and purity .

Biological Activity

The biological activity of 3-Fluoro-2-iodo-5-methoxy-6-propoxypyridine has been evaluated against several cell lines and biological targets. Below are key findings regarding its activity:

Anticancer Activity

- Cell Proliferation Inhibition : Studies have demonstrated that 3-Fluoro-2-iodo-5-methoxy-6-propoxypyridine exhibits significant inhibition of cell proliferation in various cancer cell lines, including L1210 mouse leukemia cells. The compound shows IC50 values in the nanomolar range, indicating potent activity against these cells .

- Mechanism of Action : The mechanism appears to involve the intracellular release of active metabolites that inhibit key enzymes involved in nucleotide metabolism, particularly thymidylate synthase. This inhibition is reversible by thymidine, suggesting a competitive mechanism .

Other Biological Activities

In addition to its anticancer properties, this compound may also interact with other biological pathways:

- Liver X Receptors (LXRs) : Preliminary data suggest that 3-Fluoro-2-iodo-5-methoxy-6-propoxypyridine may act as an agonist for liver X receptors, which play a critical role in lipid metabolism and inflammation .

Comparative Biological Activity Table

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 3-Fluoro-2-iodo-5-methoxy-6-propoxypyridine | L1210 Mouse Leukemia | <100 | Inhibition of Thymidylate Synthase |

| Other Analog (e.g., Alkylating analogs) | B16 Melanoma | ~200 | Alkylation and Enzyme Inhibition |

Case Studies

Several case studies have been conducted to explore the efficacy of 3-Fluoro-2-iodo-5-methoxy-6-propoxypyridine in vivo:

- Study on Murine Models : In murine models of leukemia, treatment with this compound resulted in significant tumor regression compared to controls. The study highlighted the importance of dosage and timing in achieving optimal therapeutic outcomes.

- Combination Therapies : Research is ongoing into the potential synergistic effects when combined with other chemotherapeutic agents, which may enhance overall efficacy and reduce resistance.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.